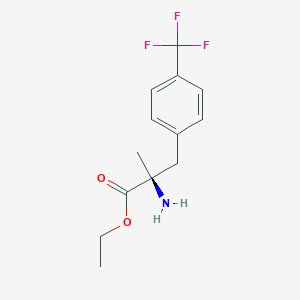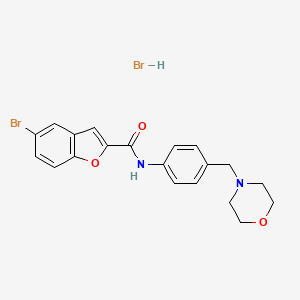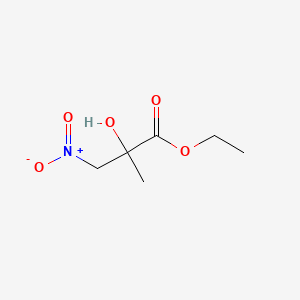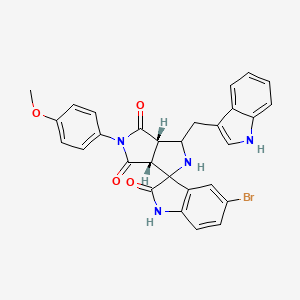
C30H26FN3O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C30H26FN3O5 is a complex organic molecule This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C30H26FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. Common synthetic routes may include:
Aromatic Substitution Reactions: These reactions are used to introduce substituents onto aromatic rings.
Condensation Reactions: These reactions help in forming larger molecules by combining smaller ones.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the molecule.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may also be used to increase the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
C30H26FN3O5: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can convert functional groups to different states.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C30H26FN3O5: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism of action of C30H26FN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
C30H26FN3O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with aromatic rings and functional groups such as fluorine, hydroxyl, or amino groups.
Uniqueness: The presence of specific functional groups and the overall molecular structure can give unique properties, such as higher reactivity or specific biological activity.
Properties
Molecular Formula |
C30H26FN3O5 |
|---|---|
Molecular Weight |
527.5 g/mol |
InChI |
InChI=1S/C30H26FN3O5/c1-38-23-12-9-16(14-24(23)39-2)26(35)25-22-8-5-13-34(22)30(19-15-17(31)10-11-21(19)33-28(30)37)29(25)18-6-3-4-7-20(18)32-27(29)36/h3-4,6-7,9-12,14-15,22,25H,5,8,13H2,1-2H3,(H,32,36)(H,33,37)/t22-,25-,29+,30+/m0/s1 |
InChI Key |
LBTVKRBOIFBQGZ-RRWMQESRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)



![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)

